molecular formula C10H10F3NO2 B1380706 2-Methyl-2-[6-(trifluoromethyl)pyridin-2-yl]propanoic acid CAS No. 1484235-53-1

2-Methyl-2-[6-(trifluoromethyl)pyridin-2-yl]propanoic acid

Cat. No. B1380706
M. Wt: 233.19 g/mol
InChI Key: IILJQCOTHQCJNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-[6-(trifluoromethyl)pyridin-2-yl]propanoic acid (MMPPA) is an organic compound belonging to the class of carboxylic acids. It is a white, crystalline solid with a molecular formula of C9H7F3NO2 and a molecular weight of 213.15 g/mol. MMPPA has been used in a variety of scientific research applications due to its unique properties.

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Formation of Various Derivatives : The compound reacts with nucleophiles to form acyclic 2-substituted derivatives and trifluoromethyl-containing heterocyclic N-substituted 2-aminopyridine derivatives, such as 4,5-dihydro-1H-pyrroles, 4,5-dihydro-1H-imidazol-5-ones, and 2,3-dihydro-6Himidazo[2,1-b][1,3]thiazol-5-ones (Sokolov & Aksinenko, 2010).
  • Luminescent Property Study : Used in synthesizing novel macrocyclic co-crystals with luminescent properties, which have potential applications in crystal engineering (Li et al., 2015).

Crystallography and Structural Analysis

  • Hydrogen Bonding Studies : This compound has been synthesized for the study of hydrogen bonding in specific acids, demonstrated through NMR spectroscopy and X-ray crystallography (Dobbin et al., 1993).

Polymer Chemistry

  • Protecting Group for Carboxylic Acids : Demonstrated as a good protecting group for methacrylic acid, which can be selectively removed after polymerization either chemically or thermally (Elladiou & Patrickios, 2012).

Organic Synthesis

  • Synthesis of Key Intermediates : Used as an intermediate in the synthesis of various organic compounds, including COMT inhibitors (Kiss et al., 2008).

Catalysis

  • Catalytic Applications : Involved in the synthesis of N-heterocyclic carbene-PdCl complexes, showing catalytic activities for arylation of (benzo)oxazoles with aryl bromides (Chen & Yang, 2018).

properties

IUPAC Name

2-methyl-2-[6-(trifluoromethyl)pyridin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-9(2,8(15)16)6-4-3-5-7(14-6)10(11,12)13/h3-5H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILJQCOTHQCJNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=CC=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-[6-(trifluoromethyl)pyridin-2-yl]propanoic acid

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